2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
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Description
2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling due to its interaction with the dopamine receptor D2 . Dopamine signaling is involved in a variety of physiological processes, including motor control, reward, and mood regulation. By modulating this pathway, this compound could potentially influence these processes.
Result of Action
Given its potential interaction with the dopamine receptor d2, it could influence cellular processes controlled by dopamine signaling, such as neuronal firing rates and synaptic plasticity .
Properties
IUPAC Name |
2-[2-oxo-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-22(15-28-23(30)18-8-4-5-9-19(18)24(28)31)27-12-10-26(11-13-27)14-21-25-20(16-32-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWUEHUBOSMGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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